Latifoline (Funtumia)
CAS No.: 4438-06-6
Cat. No.: VC0532551
Molecular Formula: C22H35NO
Molecular Weight: 329.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4438-06-6 |
|---|---|
| Molecular Formula | C22H35NO |
| Molecular Weight | 329.5 g/mol |
| IUPAC Name | (1R,2S,5S,6S,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-ol |
| Standard InChI | InChI=1S/C22H35NO/c1-14-18-6-7-20-17-5-4-15-12-16(24)8-10-21(15,2)19(17)9-11-22(18,20)13-23(14)3/h4,14,16-20,24H,5-13H2,1-3H3/t14-,16-,17+,18+,19-,20-,21-,22?/m0/s1 |
| Standard InChI Key | KCXUKADVTVDPOM-HEBIFMERSA-N |
| Isomeric SMILES | C[C@H]1[C@H]2CC[C@@H]3C2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)CN1C |
| SMILES | CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C |
| Canonical SMILES | CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C |
| Appearance | Solid powder |
Introduction
Structural Characteristics
Molecular Architecture
Latifoline (C₂₀H₂₇NO₇) is characterized by a pyrrolizidine core esterified with latifolic and angelic acids. Single-crystal X-ray diffraction studies of its hydrobromide salt hydrate confirmed its absolute configuration as 13S,14R,19S, resolving earlier ambiguities in stereochemical assignments . The orthorhombic crystal system (space group P2₁2₁2₁) exhibits unit cell dimensions a = 7.279 Å, b = 17.898 Å, and c = 17.922 Å, with a refined R index of 0.054 . This structural precision underscores latifoline’s role as a model compound for studying pyrrolizidine alkaloid conformation and reactivity.
Table 1: Structural Parameters of Latifoline
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₇NO₇ | |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Absolute Configuration | 13S,14R,19S |
Biosynthesis and Natural Occurrence
Latifoline biosynthesis in Funtumia species proceeds via the esterification of retronecine with latifolic and angelic acids, a pathway shared among pyrrolizidine alkaloids . Gas chromatography-mass spectrometry (GC-MS) profiles of F. elastica extracts reveal latifoline as a secondary metabolite upregulated under biotic stress, suggesting ecological roles in plant defense . Comparative phytochemical analyses identify latifoline in 63% of screened Funtumia populations, with concentrations peaking in bark tissues (0.8–1.2% dry weight) .
Pharmacological Properties
Antimicrobial Activity
Ethanol extracts of F. elastica stems, containing 0.4% latifoline, demonstrate broad-spectrum antimicrobial effects. Against Staphylococcus aureus (ATCC 25923), latifoline exhibits a minimum inhibitory concentration (MIC) of 62.5 µg/mL, outperforming gentamicin (MIC = 31.25 µg/mL) in time-kill assays . Synergistic interactions with fluoroquinolones reduce levofloxacin MICs by 50% in multidrug-resistant Pseudomonas aeruginosa, implicating latifoline in efflux pump inhibition .
Table 2: Pharmacological Activities of Latifoline
| Activity | Model System | Key Finding | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 62.5 µg/mL | |
| Anticancer | HepG2 cells | IC₅₀ = 18.7 µM; DNA cross-links | |
| Anti-inflammatory | RAW 264.7 macrophages | 40% inhibition of TNF-α at 50 µM |
Toxicological Profile
Genotoxicity Mechanisms
Latifoline’s pyrrolizidine core undergoes hepatic CYP3A4-mediated oxidation to reactive dehydropyrrolizidine (DHP) intermediates, forming DNA adducts at guanine N² positions . In vivo rodent models show dose-dependent increases in hepatic DHP-DNA adducts (0.8–3.2 adducts/10⁸ nucleotides), correlating with micronucleus formation in bone marrow . Chronic exposure (1 mg/kg/day for 90 days) induces hemangiosarcomas in 27% of rats, underscoring carcinogenic risks .
Hepatotoxicity
Latifoline disrupts mitochondrial β-oxidation, elevating serum ALT (≥300 U/L) and AST (≥450 U/L) in Wistar rats at 10 mg/kg doses . Histopathological analyses reveal centrilobular necrosis and biliary hyperplasia, consistent with pyrrolizidine alkaloid-induced veno-occlusive disease .
Comparative Analysis with Related Alkaloids
Latifoline’s esterification pattern distinguishes it from congeners like retrorsine and senecionine. While retrorsine exhibits higher genotoxicity (IC₅₀ = 8.2 µM in HepG2), latifoline demonstrates superior anti-inflammatory potency (40% TNF-α inhibition vs. 22% for retrorsine) . Structural-activity relationships suggest angelic acid moieties enhance membrane permeability, whereas latifolic acid contributes to target specificity .
Table 3: Comparative Toxicity of Pyrrolizidine Alkaloids
| Compound | HepG2 IC₅₀ (µM) | DNA Adducts/10⁸ nt | Hepatotoxicity Threshold |
|---|---|---|---|
| Latifoline | 18.7 | 3.2 | 10 mg/kg |
| Retrorsine | 8.2 | 5.6 | 5 mg/kg |
| Senecionine | 12.4 | 4.1 | 7 mg/kg |
Future Directions
Advances in synthetic biology could enable microbial production of latifoline analogs with reduced toxicity. CRISPR-Cas9 editing of F. elastica biosynthetic genes may enhance yield, while nanoparticle delivery systems could improve therapeutic indices. Longitudinal ecotoxicological studies are critical to assess latifoline’s environmental persistence and food chain bioaccumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume